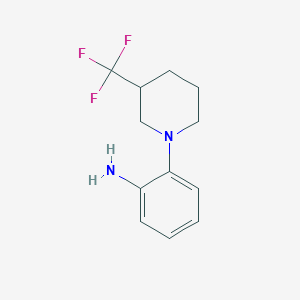
1-(3-Trifluorometilpiperidin-1-il)benceno-2-amina
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-[3-(Trifluoromethyl)piperidin-1-yl]aniline”, is a significant area of research in the pharmaceutical industry . Various intra- and intermolecular reactions are used to form these derivatives . For instance, a series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . The synthetic pathways used for preparing these new isatin sulonylpiperidinyl derivatives are depicted in Scheme 1 and Scheme 2 .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The trifluoromethyl group attached to the piperidine ring in “2-[3-(Trifluoromethyl)piperidin-1-yl]aniline” contributes to its unique properties.
Mecanismo De Acción
Target of Action
Piperidine derivatives have been known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It’s known that piperidine derivatives can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Some piperidine derivatives have been noted for their reliable pharmacokinetic properties .
Result of Action
Some piperidine derivatives have shown promising results as antiviral agents, exhibiting a decrease in viral gene expression .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline has several advantages when used in laboratory experiments. It is a versatile synthetic intermediate that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to using 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in laboratory experiments. It is highly flammable and toxic, and should be handled with care. In addition, it may react with other compounds, and should be used with caution.
Direcciones Futuras
The use of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in scientific research is expected to continue to grow in the future. It can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it can be used in the synthesis of more complex molecules. It may also be used in the development of new materials, such as polymers, nanomaterials, and bio-based materials. Furthermore, it may be used in the development of new sensors and catalysts. Finally, it may be used in the development of new drugs and treatments.
Aplicaciones Científicas De Investigación
Agentes Antivirales
Este compuesto se ha utilizado en el diseño y síntesis de nuevos derivados que muestran una actividad antiviral prometedora . Específicamente, estos derivados se han probado contra tres virus: virus de la influenza (H1N1), virus del herpes simple 1 (HSV-1) y virus Coxsackie B3 (COX-B3) . Los compuestos sintetizados mostraron una alta actividad antiviral con bajos valores de IC50 .
Diseño de Fármacos
La parte piperidina, que forma parte de la estructura de "1-(3-Trifluorometilpiperidin-1-il)benceno-2-amina", es un fragmento sintético significativo para el diseño de fármacos . Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos .
Productos Farmacéuticos
Los derivados de la piperidina están presentes en más de veinte clases de productos farmacéuticos . Esto destaca la importancia de "this compound" en la industria farmacéutica.
Síntesis de Piperidinas Biológicamente Activas
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . “this compound” se puede utilizar como un sustrato adecuado para la síntesis de piperidinas biológicamente activas .
Evaluación Biológica de Fármacos Potenciales
La parte piperidina en "this compound" se puede utilizar en el descubrimiento y la evaluación biológica de fármacos potenciales . Este compuesto se puede utilizar para estudiar la actividad farmacológica de los compuestos que contienen piperidina .
Estudios de Relación Estructura-Actividad Antiviral
“this compound” y sus derivados se pueden utilizar en estudios de relación estructura-actividad antiviral . Estos estudios pueden ayudar a anticipar el cambio en la actividad antiviral tras una futura modificación estructural .
Análisis Bioquímico
Biochemical Properties
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain viral proteases, which are crucial for the replication of viruses . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the replication of the virus.
Cellular Effects
The effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease viral gene expression in infected cells, thereby reducing the viral load . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteases, inhibiting their activity . This inhibition prevents the replication of the virus and reduces its ability to infect host cells. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to changes in cell morphology and function.
Dosage Effects in Animal Models
In animal models, the effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as reducing viral load and improving symptoms . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites . These interactions can have significant effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline within cells and tissues are critical for its effectiveness. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . These interactions can influence the localization and concentration of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in this process, ensuring that the compound reaches its intended site of action. This localization can influence the compound’s activity and effectiveness in modulating cellular processes.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-4-3-7-17(8-9)11-6-2-1-5-10(11)16/h1-2,5-6,9H,3-4,7-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUJPHAMCKPRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
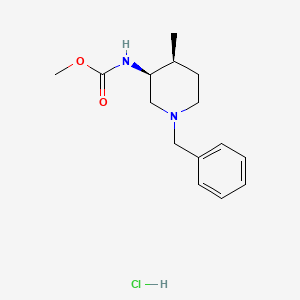
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol](/img/structure/B1466630.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)
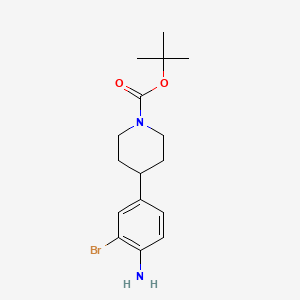
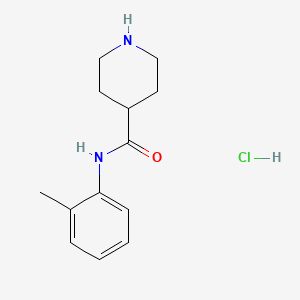
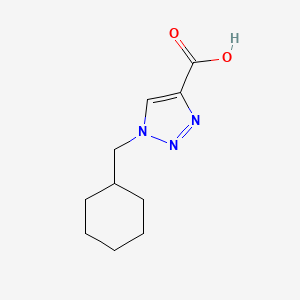
![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)

